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molecular formula C14H13NO3 B107302 3,4-Dimethoxyphenyl 2-pyridyl ketone CAS No. 27693-42-1

3,4-Dimethoxyphenyl 2-pyridyl ketone

Cat. No. B107302
M. Wt: 243.26 g/mol
InChI Key: CUTYZBYXXYWWHB-UHFFFAOYSA-N
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Patent
US06130226

Procedure details

2-(3,4-Dimethoxybenzoyl)pyridine was prepared analogously to 4-(3,4-dimethoxybenzoyl)pyridine using 2-cyanopyridine. The crude mixture was purified by flash column chromatography (silica gel, 1% methanol/methylene chloride) to afford after drying in vacuo (60° C., 1 mm) 1.67 g (34%) of the product: mp 91.5-93° C.; 1H NMR (CDCl3) δ 8.76-8.70 (m, 1 H), 8.05-7.71 (m, 4 H), 7.55-7.45 (m, 1 H), 7.00-6.89 (m, 1 H), 3.96 (s, 3 H), 3.96 (s, 3 H); 13C NMR (CDCl3) δ 192.1, 155.7, 153.3, 148.7, 148.2, 136.9, 128.9, 126.7, 125.7, 124.4, 112.6, 109.8, 56.0, 55.9; Anal. Calcd for C14H13NO3. Theoretical: C, 69.12; H, 5.39; N, 5.76. Found: C, 68.96; H, 5.47; N, 5.66.
Name
4-(3,4-dimethoxybenzoyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:6]([C:8]1[CH:13]=[CH:12]N=CC=1)=[O:7].[C:19]([C:21]1C=CC=CN=1)#[N:20]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:6]([C:8]1[CH:13]=[CH:12][CH:21]=[CH:19][N:20]=1)=[O:7]

Inputs

Step One
Name
4-(3,4-dimethoxybenzoyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=NC=C2)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash column chromatography (silica gel, 1% methanol/methylene chloride)
CUSTOM
Type
CUSTOM
Details
to afford
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying in vacuo (60° C., 1 mm) 1.67 g (34%) of the product

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=NC=CC=C2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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